
(1-Cyclohexylethyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Cyclohexylethyl)hydrazine: is an organic compound with the molecular formula C8H18N2 It is a hydrazine derivative, characterized by the presence of a cyclohexyl group attached to the ethyl chain, which is further bonded to a hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclohexylethyl)hydrazine typically involves the reaction of cyclohexyl ethyl ketone with hydrazine. The process can be carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction is usually catalyzed by an acid, such as glacial acetic acid, to facilitate the formation of the hydrazone intermediate, which is then reduced to yield the desired hydrazine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (1-Cyclohexylethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reactions often occur in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of azines or other nitrogenous compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted hydrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (1-Cyclohexylethyl)hydrazine is used as a building block in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing heterocycles .
Biology: In biological research, it is used to study the effects of hydrazine derivatives on cellular processes and enzyme activities.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of (1-Cyclohexylethyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can lead to various biological effects, including the modulation of metabolic pathways and cellular signaling .
Comparación Con Compuestos Similares
Hydrazine: A simpler hydrazine derivative with a broader range of applications but higher toxicity.
Phenylhydrazine: Another hydrazine derivative used in organic synthesis and medicinal chemistry.
Isonicotinic Hydrazide: A hydrazine derivative with significant applications in the treatment of tuberculosis.
Uniqueness: (1-Cyclohexylethyl)hydrazine is unique due to its cyclohexyl group, which imparts specific steric and electronic properties, making it suitable for selective reactions and applications in various fields .
Propiedades
Número CAS |
13324-55-5 |
|---|---|
Fórmula molecular |
C8H18N2 |
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
1-cyclohexylethylhydrazine |
InChI |
InChI=1S/C8H18N2/c1-7(10-9)8-5-3-2-4-6-8/h7-8,10H,2-6,9H2,1H3 |
Clave InChI |
RUKUORIYNWXLFZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCCCC1)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



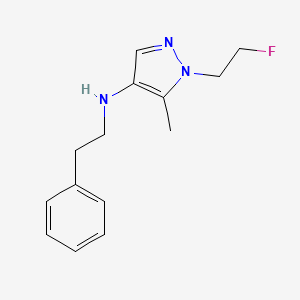

![tert-Butyl 2-methyl-3-oxo-1,2,3,4,5,7-hexahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B11755448.png)
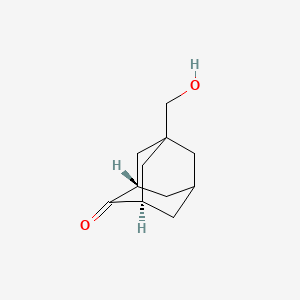
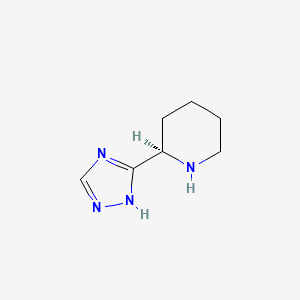
![4-Azaspiro[2.3]hexane hydrochloride](/img/structure/B11755466.png)
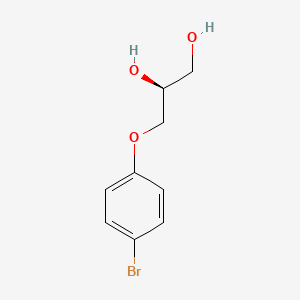
![((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanol](/img/structure/B11755475.png)
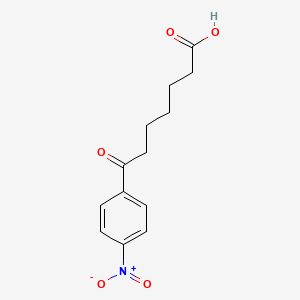
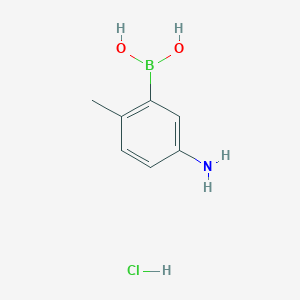

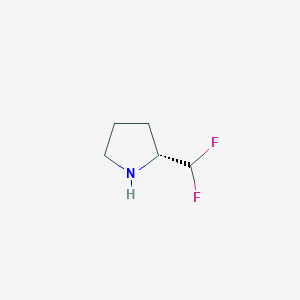
![7-Amino-2-azaspiro[3.5]nonan-1-one](/img/structure/B11755497.png)
